molecular formula C10H12FNO5S B2481417 2-(4-Fluorobenzenesulfonamido)-3-hydroxybutanoic acid CAS No. 97801-42-8

2-(4-Fluorobenzenesulfonamido)-3-hydroxybutanoic acid

Cat. No.: B2481417
CAS No.: 97801-42-8
M. Wt: 277.27
InChI Key: LYBZUTGQYQWJQH-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzenesulfonamido)-3-hydroxybutanoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorobenzene ring attached to a sulfonamide group, which is further connected to a hydroxybutanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzenesulfonamido)-3-hydroxybutanoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-hydroxybutanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzenesulfonamido)-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(4-Fluorobenzenesulfonamido)-3-oxobutanoic acid.

    Reduction: Formation of 2-(4-Fluorobenzenesulfonamido)-3-aminobutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorobenzenesulfonamido)-3-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzenesulfonamido)-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the fluorine atom enhances the compound’s stability and binding affinity, making it a potent inhibitor in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorobenzenesulfonamido)benzoic acid
  • 2-(4-Fluorobenzenesulfonamido)-4-methylpentanoic acid
  • 2-(4-Fluorobenzenesulfonamido)phenylacetic acid

Uniqueness

Compared to similar compounds, 2-(4-Fluorobenzenesulfonamido)-3-hydroxybutanoic acid is unique due to the presence of the hydroxybutanoic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances the compound’s versatility in various applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO5S/c1-6(13)9(10(14)15)12-18(16,17)8-4-2-7(11)3-5-8/h2-6,9,12-13H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBZUTGQYQWJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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